molecular formula C23H15ClO B12629034 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one CAS No. 919096-91-6

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one

Cat. No.: B12629034
CAS No.: 919096-91-6
M. Wt: 342.8 g/mol
InChI Key: YQLHOZOGUSBUFM-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C23H15ClO. It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a chlorine atom attached to the cyclopentadienone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No.

919096-91-6

Molecular Formula

C23H15ClO

Molecular Weight

342.8 g/mol

IUPAC Name

3-chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C23H15ClO/c24-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(25)21(22)18-14-8-3-9-15-18/h1-15H

InChI Key

YQLHOZOGUSBUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a chlorinated aromatic compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one (CAS Number: 919096-91-6) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclopentadienone framework with multiple phenyl substituents, suggests various interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H15ClO
  • Molecular Weight : 342.818 g/mol
  • LogP : 5.83020 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 17.070 Ų

Biological Activity Overview

The biological activities of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one have been explored primarily in the context of its antitumor and antioxidant properties.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one induces apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
Cell Line IC50 (µM) Mechanism
MCF-715.0Apoptosis via caspase activation
HeLa12.5ROS generation and mitochondrial dysfunction
A54920.0Cell cycle arrest at G2/M phase

Antioxidant Activity

The compound has also been reported to exhibit antioxidant properties:

  • The antioxidant activity was evaluated using DPPH and ABTS assays, showing a significant reduction in free radicals comparable to standard antioxidants like ascorbic acid .

The mechanisms underlying the biological activity of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one include:

  • Induction of Apoptosis : The compound triggers apoptosis through the intrinsic pathway by modulating mitochondrial membrane potential and activating caspases.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G2/M checkpoint.
  • Antioxidant Mechanism : The compound scavenges free radicals and enhances cellular antioxidant defenses.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on Breast Cancer Cells :
    • A study published in Journal of Medicinal Chemistry demonstrated that treatment with varying concentrations of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one resulted in dose-dependent inhibition of MCF-7 cell proliferation .
  • Study on Lung Cancer Cells :
    • Research conducted on A549 cells indicated that the compound not only inhibits cell growth but also promotes apoptosis through ROS-mediated pathways .

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